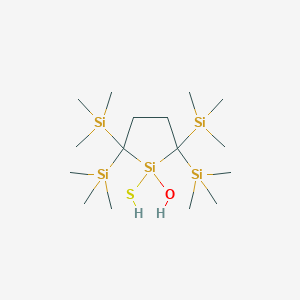
1-Sulfanyl-2,2,5,5-tetrakis(trimethylsilyl)silolan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Sulfanyl-2,2,5,5-tetrakis(trimethylsilyl)silolan-1-ol is a unique organosilicon compound characterized by the presence of both sulfanyl and hydroxyl functional groups attached to a silolan ring. This compound is notable for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-sulfanyl-2,2,5,5-tetrakis(trimethylsilyl)silolan-1-ol typically involves the following steps:
Formation of the Silolan Ring: The initial step involves the formation of the silolan ring through a cyclization reaction. This can be achieved by reacting a suitable silane precursor with a cyclizing agent under controlled conditions.
Introduction of Trimethylsilyl Groups: The next step involves the introduction of trimethylsilyl groups to the silolan ring. This is typically done using trimethylsilyl chloride in the presence of a base such as triethylamine.
Addition of Sulfanyl and Hydroxyl Groups: The final step involves the addition of sulfanyl and hydroxyl groups to the silolan ring. This can be achieved through a nucleophilic substitution reaction using a suitable thiol and hydroxylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 1-Sulfanyl-2,2,5,5-tetrakis(trimethylsilyl)silolan-1-ol can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form various reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The sulfanyl and hydroxyl groups can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent, low temperature.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents, elevated temperature.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with varying degrees of hydrogenation.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
1-Sulfanyl-2,2,5,5-tetrakis(trimethylsilyl)silolan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Used in the production of advanced materials such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-sulfanyl-2,2,5,5-tetrakis(trimethylsilyl)silolan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound can affect cellular pathways related to oxidative stress, signal transduction, and metabolic processes.
Comparaison Avec Des Composés Similaires
1-Sulfanyl-2,2,5,5-tetrakis(trimethylsilyl)silolan-1-ol can be compared with other similar organosilicon compounds:
1-Sulfanyl-2,2,5,5-tetrakis(trimethylsilyl)silolan: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,2,5,5-Tetrakis(trimethylsilyl)silolan-1-ol: Lacks the sulfanyl group, reducing its potential for oxidation and substitution reactions.
1-Hydroxy-2,2,5,5-tetrakis(trimethylsilyl)silolan: Similar to the compound but with different reactivity due to the absence of the sulfanyl group.
Propriétés
Numéro CAS |
921755-59-1 |
|---|---|
Formule moléculaire |
C16H42OSSi5 |
Poids moléculaire |
423.0 g/mol |
Nom IUPAC |
[1-hydroxy-1-sulfanyl-2,5,5-tris(trimethylsilyl)silolan-2-yl]-trimethylsilane |
InChI |
InChI=1S/C16H42OSSi5/c1-19(2,3)15(20(4,5)6)13-14-16(21(7,8)9,22(10,11)12)23(15,17)18/h17-18H,13-14H2,1-12H3 |
Clé InChI |
NEJQTPUXVHVHMJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1(CCC([Si]1(O)S)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14186971.png)
![3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14186972.png)

![Bis[5-(4'-methyl[1,1'-biphenyl]-4-yl)pentyl]diselane](/img/structure/B14186986.png)

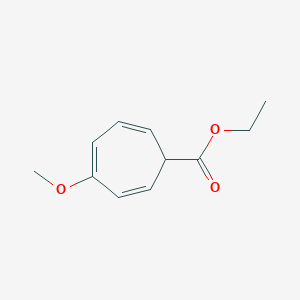
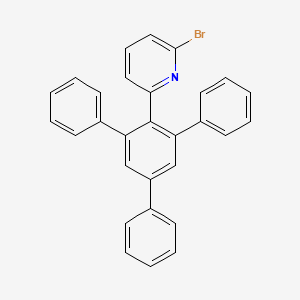
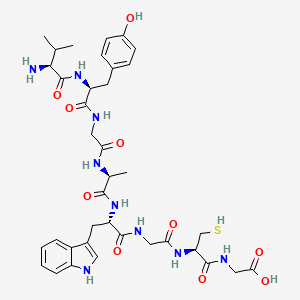
![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)

![N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide](/img/structure/B14187033.png)
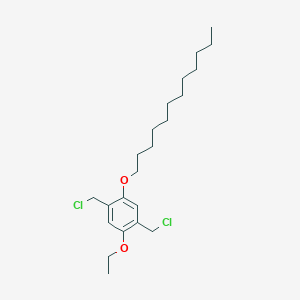
![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
